5,6-Bis(benzyloxy)-1H-indole
Overview
Description
5,6-Bis(benzyloxy)-1H-indole, also known as 5,6-Dibenzyloxyindole or NSC 83220, is a heterocyclic compound . It has an empirical formula of C22H19NO2 and a molecular weight of 329.39 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC(Oc1cc2cc[nH]c2cc1OCc3ccccc3)c4ccccc4
. This indicates that the molecule contains an indole ring substituted at the 5 and 6 positions with benzyloxy groups . Physical and Chemical Properties Analysis
This compound is a solid substance with an assay of ≥98% . It should be stored at a temperature of −20°C .Scientific Research Applications
Organic Synthesis and Catalysis
5,6-Bis(benzyloxy)-1H-indole and its derivatives are important in organic synthesis. The use of trityl chloride as a novel and efficient organic catalyst for the preparation of bis(indolyl)methanes under solvent-free conditions highlights the importance of indole derivatives in chemical synthesis. The reaction proceeds rapidly, offering high yields at room temperature in a neutral medium. This approach emphasizes the role of indole derivatives, including this compound, in developing eco-friendly and efficient synthesis methodologies (Khalafi‐Nezhad et al., 2008).
Antitumor Applications
The antitumor potential of bis-indole derivatives is significant, as indicated by DNA-based electrochemical biosensors for monitoring bis-indoles. These compounds exhibit binding effects on human tumor cells by interacting with DNA at specific nucleotide sequences. Notably, certain bis-indoles have shown considerable efficacy in reducing the growth of various cancer cell lines, marking them as promising candidates for antitumor chemotherapeutics (Maciejewska et al., 2006).
Pharmacological Studies
Indole derivatives, including this compound, are structurally integral to numerous biologically active compounds. Their presence in natural and synthetic products, pharmaceuticals, functional materials, and agrochemicals underscores their broad utility and significance in medicinal chemistry (Al-Ostoot et al., 2019).
Indole Synthesis and Classification
The importance of indole compounds, including this compound, is further emphasized by the extensive research and classification of indole synthesis methods. The structural and synthetic versatility of indole compounds is reflected in the wide array of strategies for their synthesis, highlighting their significance in organic chemistry (Taber & Tirunahari, 2011).
Safety and Hazards
5,6-Bis(benzyloxy)-1H-indole is classified as Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating that it can cause damage to eyes, skin irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
5,6-bis(phenylmethoxy)-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-3-7-17(8-4-1)15-24-21-13-19-11-12-23-20(19)14-22(21)25-16-18-9-5-2-6-10-18/h1-14,23H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUGWNYIRZKHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CN3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197328 | |
Record name | 1H-Indole, 5,6-bis(phenylmethoxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4790-19-6 | |
Record name | 5,6-Bis(phenylmethoxy)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4790-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Dibenzyloxyindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004790196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Dibenzyloxyindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83220 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole, 5,6-bis(phenylmethoxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4790-19-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,6-Dibenzyloxyindole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PA5PF7ARM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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